4-(Hydroxyamino)benzoic acid 4-(Hydroxyamino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 13252-71-6
VCID: VC3890913
InChI: InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10)
SMILES: C1=CC(=CC=C1C(=O)O)NO
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

4-(Hydroxyamino)benzoic acid

CAS No.: 13252-71-6

Cat. No.: VC3890913

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxyamino)benzoic acid - 13252-71-6

Specification

CAS No. 13252-71-6
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 4-(hydroxyamino)benzoic acid
Standard InChI InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10)
Standard InChI Key ZIJKJLVJUJMAOP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NO
Canonical SMILES C1=CC(=CC=C1C(=O)O)NO

Introduction

Chemical Structure and Properties

4-(Hydroxyamino)benzoic acid features a benzoic acid backbone with a hydroxyamino group (-NHOH) at the 4-position. Its molecular formula is C₇H₇NO₃, and its molecular weight is 153.14 g/mol . The compound’s structure includes:

  • Aromatic ring: Benzene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • Hydroxyamino group: A reactive functional group capable of participating in redox reactions and enzymatic interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
CAS Number13252-71-6
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Structural FormulaHOOC-C₆H₄-NHOH
SMILESC1=CC(=CC=C1C(=O)O)NO
InChIInChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10)

Biological Activity and Toxicological Profile

Toxicological Relevance

4-(Hydroxyamino)benzoic acid is a reactive metabolite implicated in methemoglobinemia, a condition characterized by elevated methemoglobin levels in blood. This occurs when the hydroxyamino group oxidizes hemoglobin’s ferrous (Fe²⁺) to ferric (Fe³⁺) state, reducing oxygen-carrying capacity .

Table 2: Toxicological Data

ParameterFindingSource
Toxic MetaboliteN-OH-PABA (N-hydroxy-PABA)
Mechanism of ToxicityOxidation of hemoglobin
Clinical RelevanceLinked to benzocaine-induced methemoglobinemia

Comparison with Related Compounds

4-(Hydroxyamino)benzoic acid shares structural similarities with other benzoic acid derivatives, differing in substituent functionality.

Table 3: Comparative Analysis of Benzoic Acid Derivatives

CompoundCASSubstituentsKey Applications/ActivitiesSource
4-Hydroxybenzoic acid99-96-7-OH (para)Antimicrobial, antiviral
4-(Hydroxymethyl)benzoic acid3006-96-0-CH₂OH (para)Pharmaceutical intermediates, liquid crystals
4-(Hydroxyamino)benzoic acid13252-71-6-NHOH (para)Toxic metabolite, redox studies

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable synthetic routes for 4-(hydroxyamino)benzoic acid.

  • Biological Interactions: Elucidation of its role in enzymatic pathways and potential therapeutic modulation.

  • Safety Profiling: Further studies on its metabolic fate and toxicity thresholds.

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